molecular formula C23H22N2O3 B2780832 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide CAS No. 955238-91-2

2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Cat. No.: B2780832
CAS No.: 955238-91-2
M. Wt: 374.44
InChI Key: QGGPQSAVCHCRPC-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, an oxazolidinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the oxazolidinone intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound to introduce the acetamide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • **2-(naphthalen-1-yl)-N-((2-oxo-3-phenyl)oxazolidin-5-yl)methyl)acetamide
  • **2-(naphthalen-1-yl)-N-((2-oxo-3-(m-tolyl)oxazolidin-5-yl)methyl)acetamide
  • **2-(naphthalen-1-yl)-N-((2-oxo-3-(o-tolyl)oxazolidin-5-yl)methyl)acetamide

Uniqueness

What sets 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide apart from similar compounds is the specific arrangement of its functional groups, which can lead to unique chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct steric and electronic properties, influencing its interactions with other molecules.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-16-9-11-19(12-10-16)25-15-20(28-23(25)27)14-24-22(26)13-18-7-4-6-17-5-2-3-8-21(17)18/h2-12,20H,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGPQSAVCHCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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